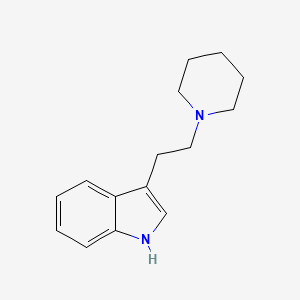

Indole, 3-(2-piperidinoethyl)-

説明

The exact mass of the compound Indole, 3-(2-piperidinoethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole, 3-(2-piperidinoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(2-piperidinoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2-piperidin-1-ylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVCNRSWJSLGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181173 | |

| Record name | Indole, 3-(2-piperidinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26628-87-5 | |

| Record name | 3-[2-(1-Piperidinyl)ethyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-piperidinoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(2-piperidinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within Indole and Piperidine Scaffold Research

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. nih.govsci-hub.se It is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. nih.govsci-hub.sersc.org The versatility of the indole nucleus allows for substitutions at various positions, leading to a diverse range of compounds with distinct pharmacological profiles. nih.gov Molecular orbital studies have shown that the 3-position of the indole ring is particularly reactive towards electrophilic substitution, making it a common site for chemical modification. mdpi.com

Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active molecules and natural alkaloids. beilstein-journals.org The incorporation of a piperidine moiety can influence a compound's physicochemical properties, such as its basicity and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic behavior. ontosight.ai

The combination of both the indole and piperidine scaffolds in "Indole, 3-(2-piperidinoethyl)-" creates a molecule with the potential to interact with various biological targets. ontosight.aiontosight.ai Researchers often explore such hybrid molecules to develop novel therapeutic agents. The specific linkage and substitution patterns on both ring systems are crucial in determining the compound's biological activity. ontosight.ainih.gov For instance, derivatives of 3-(piperidin-3-yl)-1H-indole have been investigated for their affinity to serotonin (B10506) receptors. nih.gov The exploration of indole-piperidine derivatives is a vibrant area of research, with studies focusing on their potential as anticancer, antiplasmodial, and neuroprotective agents. nih.govnih.gov

Historical Perspectives on Indole and Piperidine Derivatives in Medicinal Chemistry

Established Synthetic Pathways for the Indole, 3-(2-piperidinoethyl)- Core Structure

The construction of the Indole, 3-(2-piperidinoethyl)- scaffold can be achieved through several established synthetic strategies. These methods typically involve either the formation of the indole ring system with the side chain precursor already in place or the addition of the piperidinoethyl group to a pre-formed indole nucleus.

A prominent and classical approach is the Fischer indole synthesis . wikipedia.orgbhu.ac.inbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com To synthesize the target compound, one would start with phenylhydrazine (B124118) and a ketone or aldehyde that already contains the piperidinoethyl moiety. The initial condensation forms the corresponding phenylhydrazone, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.orgbyjus.com Various Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃, can be used to catalyze this transformation. wikipedia.org

Another widely used method is the alkylation of indole . The indole ring is electron-rich and nucleophilic, particularly at the C3 position, making it susceptible to electrophilic substitution. ontosight.ai The piperidinoethyl side chain can be introduced by reacting indole with a suitable electrophile, such as 1-(2-chloroethyl)piperidine. This reaction is a nucleophilic substitution where the indole anion attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group. The reaction can also be performed on the indole Grignard reagent, which is known to be a useful intermediate for introducing substituents at the 1- or 3-positions of the indole ring system. ingentaconnect.com

A two-step procedure starting from a substituted indole, such as 4-benzyloxy-indole, has also been described. google.com This involves an initial reaction with oxalyl chloride followed by the addition of piperidine to form an intermediate amide. google.com This intermediate is then reduced, for example with lithium aluminum hydride, to yield the 3-(2-piperidinoethyl) indole derivative. google.com

Table 1: Comparison of Established Synthetic Pathways

| Method | Starting Materials | Reagents/Conditions | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde with piperidinoethyl moiety | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Forms the indole ring; versatile for substituted indoles. wikipedia.orgbyjus.com |

| Indole Alkylation | Indole, 1-(2-chloroethyl)piperidine | Base (to form indole anion) | Direct introduction of the side chain to a pre-formed indole. |

| From Indole Grignard | Indole magnesium halide, 1-(2-chloroethyl)piperidine | Ether/Toluene solvent | Utilizes a pre-formed organometallic indole species for alkylation. ingentaconnect.com |

| Acylation-Reduction | 4-Benzyloxy-indole, Oxalyl chloride, Piperidine | LiAlH₄ (reduction) | Multi-step process involving amide formation and subsequent reduction. google.com |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have led to novel and more efficient methods for constructing indole derivatives, which can be applied to the synthesis of Indole, 3-(2-piperidinoethyl)-.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. ontosight.aiwikipedia.org For instance, a Buchwald modification of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones, catalyzed by a palladium complex. wikipedia.org This approach offers a broader substrate scope. wikipedia.org Similarly, palladium-catalyzed reductive Heck coupling represents another modern alternative for attaching side chains to the indole core. ontosight.ai

One-pot cascade reactions are also gaining prominence due to their efficiency. A cobalt(II) complex has been used to catalyze a one-pot reaction between 2-(2-aminophenyl)ethanols and benzyl (B1604629) alcohol derivatives, leading to 2-aryl-3-formylindoles, which could be further elaborated to the desired product. ontosight.ai Additionally, multi-component reactions, such as a three-component approach combining nitriles, organometallic reagents, and arylhydrazine salts, offer an efficient one-pot process for generating multiply substituted indoles. nih.gov

The use of flow chemistry is also changing the landscape of indole synthesis, offering better control over reaction conditions and scalability. semanticscholar.org While specific examples for Indole, 3-(2-piperidinoethyl)- are not detailed, the general applicability of flow technology to indole synthesis suggests a promising future direction. semanticscholar.org

Table 2: Overview of Novel Synthetic Approaches

| Approach | Catalyst/Reagent | Description | Potential Advantage |

| Palladium-Catalyzed Coupling | Palladium complexes | Includes Buchwald-Hartwig amination and reductive Heck coupling for C-N or C-C bond formation. ontosight.aiwikipedia.orgontosight.ai | High efficiency, broad substrate scope, and functional group tolerance. |

| Cobalt-Catalyzed Cascade | Cobalt(II) complex | One-pot synthesis of functionalized indoles from simple precursors. ontosight.ai | Atom economy and reduced workup steps. |

| Three-Component Synthesis | Organolithium/Grignard reagents | Combines nitrile, organometallic reagent, and arylhydrazine in a single pot. nih.gov | High efficiency and rapid assembly of complex indoles. |

| Lawesson's Reagent | Lawesson's Reagent | A metal-free method for C2-C3 bond formation in the indole ring. ontosight.ai | Environmentally compatible and avoids transition metal catalysts. |

Derivatization Strategies at the Indole Moiety

The indole nucleus of Indole, 3-(2-piperidinoethyl)- offers multiple sites for further chemical modification, allowing for the creation of a library of related compounds. The electron-rich nature of the indole ring makes it reactive towards electrophilic substitution. ontosight.ai

N-Alkylation/Arylation: The nitrogen atom of the indole ring can be alkylated or arylated. nih.govresearchgate.net For example, N-alkylation can be achieved using alkyl halides in the presence of a base. bhu.ac.in More advanced methods, like the enantioselective aza-Wacker reaction, have been developed for the N-alkylation of indoles with alkenols using a palladium catalyst, which could introduce chirality. nih.gov

C2-Alkylation: While the C3 position is generally more reactive, C2-alkylation can be achieved. Palladium(II)-mediated C-H alkylation reactions, often in the presence of norbornene (the Catellani reaction), have been developed for the C2-selective alkylation of indoles. rsc.org

Halogenation: Halogens can be introduced onto the indole ring. For instance, sulfuryl chlorofluoride can be used for the controlled chlorination of indoles to produce 3-chloroindoles or other chlorinated derivatives depending on the reaction conditions. organic-chemistry.org

Nitration: Nitration of the indole ring requires non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization, typically leading to substitution at the 3-position. bhu.ac.in However, for a 3-substituted indole, nitration under strongly acidic conditions can lead to substitution at the 5-position of the benzene (B151609) ring portion. bhu.ac.in

Acylation: Friedel-Crafts acylation of indoles, often performed on N-protected derivatives like N-phenylsulfonylindole, typically occurs at the C3 position. ingentaconnect.comresearchgate.net For a pre-existing 3-substituted indole, acylation would likely target other positions on the ring system.

Table 3: Selected Derivatization Reactions at the Indole Moiety

| Reaction | Position(s) | Reagents | Notes |

| N-Alkylation | N1 | Alkyl halides, Base | Common method for introducing substituents on the indole nitrogen. bhu.ac.in |

| C2-Alkylation | C2 | Pd(II), Norbornene | Catellani-type reaction for selective C-H functionalization. rsc.org |

| Chlorination | C3, others | Sulfuryl chlorofluoride | Product selectivity depends on solvent and reaction conditions. organic-chemistry.org |

| Nitration | C5 | Nitric/Sulfuric acid | Under strongly acidic conditions for 3-substituted indoles. bhu.ac.in |

Chemical Modifications at the Piperidinoethyl Side Chain

The piperidinoethyl side chain also provides opportunities for chemical modification, although this is less commonly explored compared to modifications of the indole ring itself.

The nitrogen atom of the piperidine ring is basic and nucleophilic, making it a site for further reactions.

N-Alkylation/Quaternization: The piperidine nitrogen can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation would alter the electronic and steric properties of the side chain.

Oxidation: The piperidine ring can potentially be oxidized to form N-oxides or other oxidized derivatives.

Ring Opening: Under specific conditions, the piperidine ring could undergo ring-opening reactions, leading to acyclic amino derivatives.

More complex modifications could involve the synthesis of analogs with different heterocyclic rings in place of piperidine. For example, synthetic routes could be adapted to incorporate pyrrolidine (B122466) or other nitrogen-containing rings. The synthesis of enantiomerically enriched 3-substituted piperidines from pyridine (B92270) via a rhodium-catalyzed asymmetric reductive Heck reaction has been reported, showcasing advanced methods to construct chiral side chains that could be incorporated into an indole scaffold. snnu.edu.cn

Advanced Structural Elucidation and Spectroscopic Characterization for Research

Advanced Spectroscopic Techniques in Structural Confirmation

The structural confirmation of "Indole, 3-(2-piperidinoethyl)-" is achieved through the synergistic use of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the ethyl linker, and the piperidine (B6355638) ring. Protons on the aromatic indole nucleus would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) would present as two distinct multiplets, while the protons on the piperidine ring would be found in the more upfield aliphatic region.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the characteristic carbons of the indole and piperidine rings.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For "Indole, 3-(2-piperidinoethyl)-", with a molecular formula of C₁₅H₂₀N₂, the exact mass is 228.16 Da. nih.gov GC-MS analysis provides information on the molecule's fragmentation under electron ionization, which can further support structural assignment. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in the molecule. Key expected absorptions include:

A sharp peak in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net

Absorptions around 3000-3100 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching from the ethyl and piperidine moieties. pg.edu.pl

C=C stretching vibrations for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. pg.edu.pl

C-N stretching vibrations for the piperidine and indole groups would be observed in the fingerprint region.

Table 1: Spectroscopic Data for Indole, 3-(2-piperidinoethyl)-

| Technique | Type | Observed/Expected Data | Source |

|---|

| Mass Spectrometry | GC-MS | Molecular Formula: C₁₅H₂₀N₂ Molecular Weight: 228.33 g/mol Exact Mass: 228.162648646 Da | nih.gov | | ¹H NMR Spectroscopy | Predicted | Aromatic protons (indole): ~7.0-8.0 ppm Ethyl protons (-CH₂-CH₂-): Multiplets in the aliphatic region Piperidine protons: Multiplets in the aliphatic region | N/A | | Infrared (IR) Spectroscopy | Characteristic Absorptions | N-H stretch (indole): ~3300-3500 cm⁻¹ Aromatic C-H stretch: ~3000-3100 cm⁻¹ Aliphatic C-H stretch: <3000 cm⁻¹ | researchgate.netpg.edu.pl |

Crystallographic Studies of Indole, 3-(2-piperidinoethyl)- and Related Analogues

Crystallographic studies, specifically single-crystal X-ray diffraction, provide the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While a specific single-crystal X-ray structure for "Indole, 3-(2-piperidinoethyl)-" is not widely available in published literature, information on its solid-state properties indicates it can be crystallized from ethyl acetate (B1210297) with a melting point of 126-128 °C. google.com Furthermore, analysis of structurally related analogues provides valuable insight into the likely conformational preferences of the piperidinoethyl side chain.

One such analogue is 1-(2-Piperidinoethyl)-1H-benzimidazole . ugr.es Although the core heterocyclic system is a benzimidazole (B57391) instead of an indole, the piperidinoethyl side chain is identical. Crystallographic analysis of this analogue reveals specific details about the geometry and orientation of this substituent, which can be extrapolated to understand the behavior of "Indole, 3-(2-piperidinoethyl)-".

Table 2: Crystallographic Data for the Analogue 1-(2-Piperidinoethyl)-1H-benzimidazole

| Parameter | Value |

|---|---|

| Compound Name | 1-(2-Piperidinoethyl)-1H-benzimidazole |

| Molecular Formula | C₁₄H₁₉N₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | a = 7.908 Å, b = 5.891 Å, c = 14.029 Å |

| Unit Cell Angles | α = 90°, β = 95.691°, γ = 90° |

| Volume | 650.2 ų |

| Source | ugr.es |

The study of such analogues is crucial in predicting the solid-state conformation, packing interactions, and potential polymorphism of "Indole, 3-(2-piperidinoethyl)-".

Theoretical and Computational Chemistry Studies of Indole, 3 2 Piperidinoethyl

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in silico techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. These methods are crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand recognition. For Indole (B1671886), 3-(2-piperidinoethyl)- and its analogs, docking studies have been instrumental in elucidating interactions with various enzymes and receptors.

The core structure, consisting of an indole ring connected via an ethyl linker to a piperidine (B6355638) moiety, possesses key features for molecular recognition. The indole group can participate in π-π stacking, hydrophobic, and hydrogen bonding interactions, while the basic nitrogen of the piperidine ring is often involved in salt bridges or hydrogen bonds with acidic residues in a binding pocket. nih.gov

For instance, docking studies on derivatives have shown that the indole nucleus can fit into hydrophobic pockets of enzymes. In studies of related spiro-oxindole analogs targeting the MDM2-p53 interaction, the indole scaffold occupies a hydrophobic pocket, mimicking the interaction of a key phenylalanine residue of p53. vulcanchem.com Similarly, in the context of sigma receptors, the piperidine ring and its nitrogen atom are critical for forming a salt bridge with key acidic residues like Glutamate-172, anchoring the ligand within the receptor's binding site. nih.gov

The flexible ethyl linker allows the indole and piperidine moieties to adopt optimal conformations to maximize favorable interactions within a binding site. This conformational flexibility is a key aspect explored during docking simulations, where various rotational bonds (torsions) are sampled to find the most stable binding pose. The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Kᵢ), helps prioritize compounds for further experimental testing. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Predicted Affinity (Example) | Reference |

| Sigma 1 Receptor (S1R) | Glu172 | Salt Bridge, Hydrogen Bond | Kᵢ = 3.2 nM (for a piperidine-based analog) | nih.gov |

| MDM2 | (Hydrophobic pocket) | Hydrophobic Interactions | Kᵢ = 12 nM (for a spiro-oxindole analog) | vulcanchem.com |

| Cyclooxygenase-2 (COX-2) | Tyr385, Arg120 | Hydrogen Bond, π-cation | -11.35 kcal/mol (for a 3-ethyl-indole derivative) | researchgate.net |

| Indoleamine 2,3-dioxygenase (IDO) | SER167, ARG231, Heme | Hydrogen Bond, Hydrophobic | -11.51 kcal/mol (for an indole-containing natural product) | nih.gov |

This table presents data from computational studies on derivatives and structurally related compounds to illustrate the interaction potential of the Indole, 3-(2-piperidinoethyl)- scaffold.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, such as its charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets.

For Indole, 3-(2-piperidinoethyl)-, the indole ring is an electron-rich aromatic system. vulcanchem.com The highest occupied molecular orbital (HOMO) is typically localized over the indole nucleus, indicating its role as an electron donor in charge-transfer interactions and its susceptibility to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) distribution highlights regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. mdpi.com

Calculations of the molecular electrostatic potential (MEP) map the charge distribution onto the molecule's surface. For this compound, the MEP would show a negative potential (red/yellow) around the π-system of the indole ring and a positive potential (blue) around the N-H group of the indole and the protonated piperidine nitrogen, identifying sites for electrostatic interactions and hydrogen bonding. chemrxiv.org

DFT methods are also employed to calculate various reactivity descriptors. mdpi.com These calculations can predict the acidity of the indole N-H proton and the basicity of the piperidine nitrogen, which are crucial for its physiological behavior and interaction with target proteins. chemrxiv.org Furthermore, these methods can model reaction mechanisms, such as cycloadditions or metabolic transformations, by calculating the energy barriers of transition states. nih.govresearchgate.netmdpi.com

| Property | Description | Significance for Indole, 3-(2-piperidinoethyl)- | Reference |

| HOMO | Highest Occupied Molecular Orbital | Localized on the electron-rich indole ring; indicates sites for electrophilic attack and π-stacking. | chemrxiv.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates sites susceptible to nucleophilic attack. | chemrxiv.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for non-covalent interactions like hydrogen bonding. | chemrxiv.org |

| Dipole Moment | Measure of the net molecular polarity. | Reflects asymmetric charge distribution due to the indole and piperidine groups. vulcanchem.com | vulcanchem.com |

This table outlines key electronic properties and their general significance, as determined by quantum chemical calculations on the indole chromophore and related structures.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, binding stability, and the role of solvent. nih.gov

For Indole, 3-(2-piperidinoethyl)-, MD simulations can be used to study several aspects:

Conformational Analysis: The piperidinoethyl side chain has multiple rotatable bonds, allowing the molecule to adopt various conformations. MD simulations can explore the conformational landscape of the ligand in solution, identifying low-energy and predominant structures. The piperidine ring itself exists in a dynamic equilibrium between chair, boat, and twist-boat conformations, which can be influenced by its environment. researchgate.net

Binding Stability: When applied to a ligand-protein complex predicted by docking, MD simulations can assess the stability of the binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound in the active site. nih.govmdpi.com

Interaction Dynamics: MD allows for the detailed analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. It can reveal which interactions are persistent throughout the simulation and which are transient, providing a more accurate picture of the key determinants of binding affinity. nih.govnih.gov It can also reveal the role of water molecules in mediating ligand-protein interactions.

Simulations of related indole-containing ligands have shown that even after an initial docking pose is established, the ligand can undergo subtle conformational adjustments within the binding pocket to optimize its interactions. nih.gov These dynamic rearrangements are crucial for achieving high-affinity binding and cannot be captured by static docking methods alone.

In Silico Approaches for Predicting Mechanistic Pathways

Computational methods are increasingly used to predict the metabolic fate of compounds and to elucidate potential reaction mechanisms. These in silico approaches can anticipate how a molecule like Indole, 3-(2-piperidinoethyl)- might be transformed by metabolic enzymes or how it might participate in chemical reactions.

One major application is the prediction of metabolism. Software tools can identify sites on the molecule that are most likely to be oxidized by Cytochrome P450 enzymes. For Indole, 3-(2-piperidinoethyl)-, likely sites of metabolism would include the indole ring (hydroxylation) and the piperidine ring (N-dealkylation or hydroxylation). Predicting these metabolic pathways is crucial in early drug discovery to anticipate the formation of active or inactive metabolites. ed.ac.uk

Furthermore, computational chemistry can be used to study the mechanisms of chemical reactions. For example, DFT calculations can model the reaction pathway of a [3+2] cycloaddition involving the indole scaffold, determining whether the reaction proceeds through a stepwise or concerted mechanism by locating transition states and intermediates. researchgate.net This level of mechanistic insight is valuable for understanding not only potential synthetic routes but also the molecule's intrinsic reactivity and potential to interact covalently with biological macromolecules. By calculating the activation energies for different potential pathways, these methods can predict the most likely reaction products under given conditions. mdpi.com

Molecular Mechanisms of Action and Biological Target Identification of Indole, 3 2 Piperidinoethyl

Receptor Binding and Modulation Studies

The molecular pharmacology of Indole (B1671886), 3-(2-piperidinoethyl)- is characterized by its interaction with various components of the central nervous system, particularly G-protein coupled receptors (GPCRs). The following sections detail the available research findings on its binding and modulation activities at specific receptor sites.

Research into the structure-activity relationships (SAR) of 3-substituted N-piperidinyl indoles, the chemical class to which Indole, 3-(2-piperidinoethyl)- belongs, has elucidated their activity at the Nociceptin (B549756) Opioid Receptor (NOP) and the Mu Opioid Receptor (MOP). nih.gov This class of compounds has been identified as NOP receptor partial agonists, demonstrating modest to high selectivity for the NOP receptor over the MOP receptor, with selectivity ratios reaching up to 200-fold. nih.gov

The substitution at the 3-position of the indole ring plays a critical role in determining the binding affinity and potency. Studies have shown that the introduction of basic functional groups, such as an amine or guanidine, results in a modest enhancement of NOP binding affinity and potency when compared to an unsubstituted indole. nih.gov For instance, the 3-aminomethyl-piperidinylindole analog displays a NOP binding affinity (Ki) of 3 nM, which is approximately 10-fold higher than that of the 3-hydroxymethyl-piperidinylindole analog (Ki = 44 nM). Both of these substituted analogs exhibit a modest selectivity of 15- to 20-fold for the NOP receptor over the MOP receptor. nih.gov Molecular docking studies suggest that the increased NOP binding affinity of the 3-aminomethyl derivative is due to an ionic interaction between the ligand's positively charged amino group and negatively charged amino acid residues on the NOP receptor's extracellular loop 2. nih.gov

In contrast, most 3-substituted N-piperidinyl indoles generally show lower binding affinity for the MOP receptor compared to their 2-substituted counterparts. nih.gov The research indicates that while the 3-substituted series acts as NOP-selective partial agonists, substitution at the 2-position can shift the functional profile towards full NOP agonism and increase MOP receptor affinity. nih.gov

| Compound | NOP Ki (nM) | MOP Ki (nM) | Selectivity (MOP/NOP) | Functional Activity at NOP |

|---|---|---|---|---|

| 3-Aminomethyl-piperidinylindole | 3 | ~45-60 | ~15-20 | Partial Agonist |

| 3-Hydroxymethyl-piperidinylindole | 44 | ~660-880 | ~15-20 | Partial Agonist |

While numerous synthetic indole derivatives have been extensively studied as ligands for cannabinoid receptors CB1 and CB2, specific binding affinity and modulation data for the exact compound, Indole, 3-(2-piperidinoethyl)-, are not prominently available in the reviewed scientific literature. Research in this area tends to focus on indole structures with additional substitutions, such as carboxamide or aroyl groups at the 3-position, which significantly influence receptor affinity and efficacy. nih.govmdpi.comfuture4200.com

The indole scaffold is a well-established pharmacophore for various serotonin (B10506) (5-HT) receptor subtypes. However, specific functional or binding studies detailing the interaction of Indole, 3-(2-piperidinoethyl)- with the 5-HT4 receptor subtype could not be identified in the surveyed literature. Research on closely related structures, such as 3-[2-(pyrrolidin-1-yl)ethyl]indoles, has shown high agonist activity for the h5-HT1D receptor, indicating that minor structural changes to the aminoalkyl side chain can direct selectivity towards different 5-HT receptor subtypes. nih.gov

The indole and piperidine (B6355638) moieties are recognized structural components in many ligands developed for sigma-1 (σ1) and sigma-2 (σ2) receptors. acs.orgnih.govmdpi.com These receptors are considered unique targets for their potential role in various central nervous system disorders. Despite the structural relevance of the Indole, 3-(2-piperidinoethyl)- scaffold, detailed radioligand binding assays quantifying its specific affinity (Ki values) for σ1 and σ2 receptors are not readily found in the existing literature. Studies on related indole-based compounds have identified ligands with nanomolar affinity and high selectivity for the σ2 receptor, but these often feature more complex substitutions. rsc.orgresearchgate.net

Based on a comprehensive review of available scientific literature, there is no direct evidence or published research detailing the molecular interaction or modulatory effects of Indole, 3-(2-piperidinoethyl)- on GABAA receptors. Studies investigating the modulation of GABAA receptors by natural products have identified compounds containing a piperidine ring, such as piperine, but these are structurally distinct from the indole class of compounds. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and pathological processes, including immune responses and cellular metabolism. nih.gov The indole nucleus is a well-established scaffold for AhR ligands. Many indole derivatives, particularly those derived from tryptophan metabolism by microbiota, are known to activate the AhR. nih.govtamu.edu

Research has demonstrated that a variety of indole derivatives function as AhR agonists. semanticscholar.org For instance, indole-3-carbinol (B1674136) (I3C) and its condensation products are potent AhR agonists. mdpi.com Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), to regulate the expression of target genes like CYP1A1. mdpi.com Studies on marine-derived halogenated indoles also confirm their ability to act as AhR agonists, inducing CYP1A1 activity. semanticscholar.org The activation of AhR by indole derivatives like indole-3-aldehyde has been shown to stimulate the production of IL-22, highlighting a potential therapeutic application in mucosal infections. nih.gov Given that the indole core is a primary determinant for AhR binding, it is plausible that Indole, 3-(2-piperidinoethyl)- interacts with this receptor, potentially influencing AhR-mediated signaling pathways.

Nuclear Receptor Interactions (e.g., Progesterone (B1679170) Receptors)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormonal and other signals. The progesterone receptor (PR) is a key member of this superfamily, playing a critical role in reproductive health. nih.gov The indole structure has been successfully utilized as a scaffold for the development of ligands that modulate nuclear receptor activity.

Specifically, novel 3-aryl indole derivatives have been synthesized and characterized as potent and selective progesterone receptor (PR) antagonists. nih.gov These nonsteroidal compounds demonstrate high efficacy and selectivity over other steroid receptors, indicating that the indole ring system can be effectively tailored to interact with the ligand-binding domain of the PR. nih.gov Furthermore, compounds like indole-3-carbinol have been observed to modulate the expression of estrogen and progesterone receptors in certain cancer cell lines. sigmaaldrich.com The ability of the indole scaffold to be functionalized at various positions allows for the precise tuning of its interaction with the progesterone receptor, leading to either agonistic or antagonistic activity. This suggests that Indole, 3-(2-piperidinoethyl)-, could potentially interact with and modulate the function of nuclear receptors such as the progesterone receptor.

Enzymatic Modulation and Inhibition Mechanisms

Cyclooxygenase (COX) Isoform Selectivity (e.g., COX-2)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The indole scaffold is a foundational structure for several potent anti-inflammatory agents, including the non-selective COX inhibitor indomethacin. nih.gov Research has focused on modifying the indole structure to achieve COX-2 selectivity. nih.govnih.gov Studies have shown that various indole-2 and 3-carboxamide derivatives exhibit significant inhibitory activity against the COX-2 enzyme. nih.gov Computational studies, including molecular docking and dynamics simulations, have been used to design and evaluate indole derivatives as selective COX-2 inhibitors. researchgate.net These studies highlight that specific substitutions on the indole ring can enhance binding affinity and stability within the COX-2 active site, leading to potent and selective inhibition. nih.govresearchgate.net

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Indole-based Acetohydrazide Derivatives | COX-2 | Compound S3 showed significant anti-inflammatory activity and selective inhibition of COX-2 expression. Docking studies revealed hydrogen bonding similar to indomethacin. | nih.gov |

| Indole-2 and 3-Carboxamides | COX-2 | Substitution on the indole nitrogen with benzyl (B1604629) and p-fluorobenzyl groups resulted in fairly active COX-2 inhibitors. | nih.gov |

| Designed Indole Derivatives | COX-2 | In silico screening identified derivatives with strong binding affinities to COX-2, with stability confirmed by molecular dynamics simulations. | researchgate.net |

Tyrosine Kinase Inhibition (e.g., Src Tyrosine Kinase)

Tyrosine kinases are critical enzymes that regulate numerous cellular processes, including growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. The Src family of non-receptor tyrosine kinases, particularly c-Src, is often overactive in tumors.

The indole nucleus has served as a versatile scaffold for the design of tyrosine kinase inhibitors. nih.govnih.gov A variety of indole derivatives have been synthesized and evaluated for their ability to inhibit Src kinase. nih.govaustinpublishinggroup.com For example, a series of aminomethyl indole derivatives were tested, and it was found that the substitution pattern at position 5 of the indole ring plays a crucial role in both tyrosine kinase inhibition and antioxidant capacity. nih.gov Another class of compounds, 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides), and their analogs have been shown to be moderately potent inhibitors of both pp60v-src and the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Structure-activity relationship studies have revealed that while various substitutions are tolerated, specific electron-withdrawing groups at the 5-position can confer preferential inhibition for pp60v-src. nih.gov

| Compound Class | Target | Inhibitory Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| Aminomethyl Indole Derivative (Compound 1a) | pp60(c-Src) Tyrosine Kinase | 102.6 ± 1.16 μM | Substitution at position 5 of the indole ring is important for activity. | nih.gov |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide (Compound 10) | Src | 3.55 mM | Docking studies suggest a hydrogen bond with Leu273 is important for binding. | austinpublishinggroup.com |

| 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) (5-Cl derivative) | pp60v-src | Preferential inhibition compared to EGFR | Demonstrated specificity of inhibition based on substitution. | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial for the metabolism of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.com The indole framework is present in the endogenous MAO substrate tryptamine (B22526) and has been exploited in the design of MAO inhibitors.

Research has identified various indole derivatives with potent MAO inhibitory activity. mdpi.comnih.gov Some of these compounds act as irreversible, mechanism-based inhibitors, while others are reversible and competitive. mdpi.comnih.gov For instance, indole-2-propargylamine derivatives have been identified as superior MAO-B binders compared to clinical drugs like rasagiline (B1678815) and selegiline. mdpi.com Furthermore, the piperidine ring, a feature of Indole, 3-(2-piperidinoethyl)-, is also a component of various synthetic MAO inhibitors. nih.govmdpi.comresearchgate.net Studies on piperine, an alkaloid containing a piperidine moiety, show it inhibits both MAO-A and MAO-B. nih.gov The combination of the indole nucleus and a piperidine ring suggests that Indole, 3-(2-piperidinoethyl)- could exhibit inhibitory activity against MAO enzymes, with potential selectivity for one of the isoforms depending on its specific structural conformation.

| Compound Class | Target | Inhibition Type | Selectivity | Reference |

|---|---|---|---|---|

| Indole-2-N-methylpropargylamine | MAO-B | Irreversible | Superior binder over clinical drugs | mdpi.com |

| N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine | MAO-A | Irreversible, Competitive | MAO-A selective | nih.gov |

| Piperine (contains piperidine) | MAO-A & MAO-B | Mixed-type (A), Competitive (B) | Greater potency for MAO-A | nih.gov |

| Pyridazinobenzylpiperidine Derivatives (Compound S5) | MAO-B | Reversible, Competitive | Highly selective for MAO-B (SI = 19.04) | mdpi.comresearchgate.net |

Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov This cysteine protease cleaves viral polyproteins into functional non-structural proteins. mdpi.com Inhibition of Mpro disrupts the viral life cycle.

The indole scaffold has been identified as a valuable component in the design of SARS-CoV-2 Mpro inhibitors. nih.gov Researchers have developed potent indole-derived inhibitors that can act through either covalent or non-covalent mechanisms. nih.gov In covalent inhibitors, the active site cysteine (Cys145) performs a nucleophilic attack on the inhibitor, forming a stable bond. nih.govnews-medical.net Structure-activity relationship studies have shown that the position of substituents on the indole ring is critical for inhibitory potency and antiviral activity. nih.gov For example, indole 5-chloropyridinyl ester derivatives have demonstrated low nanomolar Mpro inhibitory activity and potent antiviral effects in cell-based assays. nih.gov The indole carboxylate portion of these molecules is presumed to play a key role in binding to the active site of the protease. nih.gov This highlights the potential of the indole framework, as seen in Indole, 3-(2-piperidinoethyl)-, to be adapted for the development of protease inhibitors.

| Compound Class | Target | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Indole 5-chloropyridinyl ester derivatives | SARS-CoV-2 3CLpro | Covalent | Exhibited low nanomolar inhibitory activity and potent antiviral activity. | nih.gov |

| Ensitrelvir (non-indole, for context) | SARS-CoV-2 Mpro | Non-covalent, Nonpeptidic | Showed significant inhibitory activity (IC50 = 0.013 μM). | mdpi.com |

Interactions with Ion Channels and Transporters

The molecular interactions of Indole, 3-(2-piperidinoethyl)-, also known as pip-Tryptamine, with ion channels and transporters are a subject of ongoing research. While direct comprehensive studies on this specific molecule are limited, the broader class of indole derivatives has been shown to modulate various channels and transporters, suggesting potential mechanisms for Indole, 3-(2-piperidinoethyl)-.

Research into related indole structures has revealed interactions with several types of ion channels. For instance, some low molecular weight 2-aryl indoles have been identified as potent blockers of N-type calcium channels (Ca(v)2.2), which play a critical role in pain signaling. nih.govresearchgate.net Additionally, certain monoterpene indole alkaloids have demonstrated inhibitory activity on Ca(v)3.1 low voltage-gated calcium channels. mdpi.com The indole nucleus itself has been shown to affect voltage-dependent potassium channels by slowing their activation and reducing conductance. nih.gov While these findings concern related indole compounds, they point to the potential of the indole scaffold, a core component of Indole, 3-(2-piperidinoethyl)-, to interact with and modulate ion channel function.

In the context of neurotransmitter transporters, Indole, 3-(2-piperidinoethyl)- has been primarily characterized as a serotonin receptor modulator. wikipedia.org However, the broader family of indole derivatives is known to interact with monoamine transporters. For example, various indolylpropyl-piperazine derivatives have been synthesized and evaluated as potent ligands for the serotonin transporter (SERT). nih.gov Similarly, other piperidine derivatives have shown high affinity for SERT. nih.gov While direct data on Indole, 3-(2-piperidinoethyl)-'s affinity for dopamine (DAT) and norepinephrine (B1679862) (NET) transporters is not extensively documented in publicly available research, the structural similarities to other aminoalkylindoles suggest potential, albeit likely weaker, interactions. nih.gov

Table 1: Investigated Ion Channel and Transporter Interactions of Related Indole Derivatives This table summarizes findings for various indole compounds, not exclusively Indole, 3-(2-piperidinoethyl)-, to illustrate the potential activities of the indole chemical class.

| Target Class | Specific Target | Observed Effect of Related Indole Compounds | Reference Compound(s) |

| Ion Channels | N-type Calcium Channels (Ca(v)2.2) | Potent Blockade | 2-aryl indoles |

| T-type Calcium Channels (Ca(v)3.1) | Inhibitory Activity | Monoterpene indole alkaloids | |

| Voltage-gated Potassium Channels | Slowed activation, reduced conductance | Indole | |

| Transporters | Serotonin Transporter (SERT) | High-affinity binding and inhibition | Indolylpropyl-piperazine derivatives, 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives |

| Dopamine Transporter (DAT) | Weak or no activity in some assays | Aminoalkylindoles | |

| Norepinephrine Transporter (NET) | Inhibition by some derivatives | 4-benzylpiperidine carboxamides |

Cellular Pathway Perturbations

The biological activity of Indole, 3-(2-piperidinoethyl)- and related compounds can be understood through their perturbation of key cellular pathways, including neurotransmitter modulation, anti-inflammatory cascades, and immunomodulatory effects.

Neurotransmitter Modulation

The most direct evidence for the action of Indole, 3-(2-piperidinoethyl)- lies in its modulation of the serotonergic system. It is recognized as a serotonin receptor modulator with specific affinities for several receptor subtypes. wikipedia.org Research has quantified its half-maximal inhibitory concentration (IC50) for various serotonin receptors, indicating its potential to influence serotonergic neurotransmission. wikipedia.org

Specifically, its affinity for the 5-HT2A receptor is noteworthy, as this receptor is a key target for psychedelic compounds. wikipedia.org The compound induces the head-twitch response in rodents, a behavioral model predictive of hallucinogenic effects in humans, and this action is blocked by the 5-HT2A receptor antagonist ketanserin. wikipedia.org This suggests that Indole, 3-(2-piperidinoethyl)-'s effects on neurotransmitter pathways are significantly mediated through its interaction with this receptor subtype. wikipedia.org While its affinity is lower than that of classic psychedelics like dimethyltryptamine (DMT), it is sufficient to elicit behavioral effects in animal models. wikipedia.org

Table 2: Serotonin Receptor Affinities of Indole, 3-(2-piperidinoethyl)-

| Receptor Subtype | IC50 (nM) |

| 5-HT1A | 600 |

| 5-HT2A | 760 |

| 5-HT2B | 1,250 |

Anti-inflammatory Cascades

While direct studies on the anti-inflammatory properties of Indole, 3-(2-piperidinoethyl)- are not widely available, the indole nucleus is a core structure in many compounds with significant anti-inflammatory activity. For example, a structurally related compound, 3-(2-bromoethyl)-indole, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Furthermore, other synthetic indole derivatives have been specifically designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. nih.govresearchgate.net The ability of various indole compounds to interfere with these pro-inflammatory signaling cascades suggests that Indole, 3-(2-piperidinoethyl)- may possess similar, yet uncharacterized, anti-inflammatory potential. A recent patent also disclosed the potential use of piperidinyl-indole derivatives, including Indole, 3-(2-piperidinoethyl)-, in treating C3 glomerulopathy by modulating complement factor C3, indicating a role in reducing glomerular inflammation. vulcanchem.com

Immunomodulatory Effects

The immunomodulatory potential of indole derivatives is an emerging area of research. Compounds like Indole-3-carbinol (I3C) have been shown to exert immunoregulatory effects on macrophages, which are key cells of the innate immune system. nih.govmdpi.com I3C, through activation of the aryl hydrocarbon receptor (AhR), can promote the alternative activation of macrophages (M2 polarization), which is associated with anti-inflammatory and tissue repair functions. nih.govmdpi.com This includes downregulating the expression of pro-inflammatory cytokines while upregulating anti-inflammatory ones. nih.gov

Another related metabolite, indole-3-propionic acid (IPA), has been found to downregulate the production of the pro-inflammatory cytokine interleukin-1beta (IL-1β) in macrophages by inhibiting the NF-κB signaling pathway. nih.gov It has also been shown to promote macrophage phagocytosis. frontiersin.org Given that Indole, 3-(2-piperidinoethyl)- shares the core indole structure, it is plausible that it could also influence immune cell function, potentially through similar mechanisms involving AhR activation or modulation of inflammatory signaling pathways within immune cells like macrophages. However, specific studies to confirm such effects for Indole, 3-(2-piperidinoethyl)- are needed.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Indole, 3 2 Piperidinoethyl Analogues

Impact of Substituents on Indole (B1671886) Core on Receptor Affinity and Functional Activity

Modifications to the indole ring system of 3-(2-piperidinoethyl)indole analogues have a profound effect on their affinity for biological targets and their functional activity. Research into derivatives targeting the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptors has shown that substitutions at the C-5 position are particularly influential. nih.gov For instance, the introduction of a halogen, such as fluorine or bromine, at the C-5 position of the indole ring can result in compounds that are more potent as SERT ligands compared to their unsubstituted counterparts. nih.gov Dihalogenated derivatives, which feature one halogen on the indole C-5 and another on a connected benzoxazine (B1645224) moiety, have been found to be more potent at the D2 receptor than the equivalent monohalogenated or unsubstituted compounds. nih.gov

The position of substitution on the indole core is a critical determinant of activity. Structure-activity relationship studies on ligands for the nociceptin (B549756) opioid peptide (NOP) receptor have revealed key differences between 2-substituted and 3-substituted indole derivatives. nih.gov Generally, 2-substituted indoles exhibit higher binding affinities for the NOP receptor than 3-substituted indoles. nih.gov Furthermore, this positional change can switch the functional activity of the ligand from a partial agonist, as seen with many 3-substituted N-piperidinyl indoles, to a full agonist, which is characteristic of 2-substituted analogues. nih.gov

Computational studies have further illuminated the role of indole substituents. In a series of indole-2-carboxamides designed as antiproliferative agents, a 5-chloroindole (B142107) moiety was found to be significant for improving the compound's fit within the active sites of target enzymes like EGFR, BrafV600E, and VEGFR-2. mdpi.com The nature of the substituent at the 3-position also dictates activity, with one study showing that antiproliferative potency increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. mdpi.com

The following table summarizes the binding affinities (Ki, in nM) of several C-5 substituted indole analogues for the Serotonin Transporter (SERT) and Dopamine D2 Receptor.

| Compound | Indole C-5 Substituent | SERT Ki (nM) | D2 Receptor Ki (nM) |

| 7a | H | 25.13 ± 3.45 | >10000 |

| 7g | F | 10.23 ± 0.97 | >10000 |

| 7m | Br | 10.45 ± 1.23 | 593 ± 62 |

| 7n | Br | 12.35 ± 2.01 | 307 ± 6 |

| Data sourced from a study on multitarget-directed ligands. nih.gov |

Role of the Piperidinoethyl Chain in Ligand-Target Recognition and Selectivity

The piperidinoethyl side chain at the 3-position of the indole core is fundamental for ligand-target recognition and for determining selectivity between different receptor subtypes. This component of the molecule, consisting of the basic piperidine (B6355638) head and the ethyl linker, interacts with specific pockets within the target receptor. Studies on N-piperidinyl indoles as nociceptin receptor ligands have established this scaffold as a key pharmacophore. nih.gov

Variations in both the length of the alkyl chain and the nature of the cyclic amine can drastically alter receptor affinity and selectivity. For example, a comparative study of ligands for serotonin receptors h5-HT1D and h5-HT1B explored analogues where the piperidine ring was replaced by a pyrrolidine (B122466) ring and the ethyl chain was extended to a propyl chain. nih.gov The findings indicate that these subtle changes significantly modulate the interaction with the receptor, allowing for the development of agonists with high selectivity for the h5-HT1D receptor subtype over the h5-HT1B subtype. nih.gov

In some multitarget-directed ligands, the piperidine ring is replaced with a piperazine (B1678402) ring, and it is connected to the indole via a propyl chain. nih.gov This modification highlights how alterations to the heterocyclic ring and the linker length are critical strategies for tuning the binding profile of the molecule to achieve desired interactions with multiple targets, such as SERT and D2 receptors. nih.gov Molecular docking analyses suggest that the lipophilic portion of this side chain, such as a pyrrolidine ring, can reside in a minor hydrophobic pocket of the NOP receptor, an interaction that may enhance binding affinity. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds, including analogues of Indole, 3-(2-piperidinoethyl)-. unimi.it Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereospecificity, interacting preferentially with one stereoisomer over another. unimi.it

The specific spatial configuration of a ligand can profoundly affect its binding affinity, functional activity, and even its metabolic profile. unimi.it Research on nature-inspired compounds has shown that different isomers of the same molecule can have vastly different biological effects. unimi.it For example, in a study of antimalarial agents, only the isomers with a specific (5S, αS) configuration displayed significant activity. unimi.it This high degree of stereoselectivity suggests that the biological action may be mediated by a stereoselective uptake mechanism, such as an L-amino acid transport system, which recognizes only the correctly shaped isomer. unimi.it

While not directly involving indole derivatives, studies on piperidin-4-one compounds have also demonstrated the crucial effect of stereochemistry on biological activity. nih.gov The specific arrangement of substituents around the piperidine ring was shown to be a key factor in the antibacterial and antifungal properties of the molecules. nih.gov This principle underscores the importance of controlling the stereochemistry of the piperidine ring within the Indole, 3-(2-piperidinoethyl)- scaffold to optimize interactions with the intended biological target.

Correlation between Computational Predictions and Experimental Observations in SAR/SMR

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity and structure-mechanism relationships of drug candidates. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently used to rationalize experimental findings and guide the design of new analogues. nih.gov

Molecular docking studies provide insights into the putative binding modes of ligands within the active site of a receptor. For example, docking has been used to explain why certain 2-substituted N-piperidinyl indoles have higher binding affinities than their 3-substituted counterparts, suggesting they occupy a specific hydrophobic pocket within the NOP and MOP receptors. nih.gov Similarly, simulations have confirmed that a 5-chloroindole moiety improves the fit of certain antiproliferative compounds into the active sites of their target kinases. mdpi.com Docking can also explain experimental failures; the less favorable binding pose of a fluorinated indole derivative in a docking simulation successfully rationalized its observed lower potency. nih.gov

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), create statistical models that correlate the 3D properties of molecules with their biological activities. nih.gov These models have been successfully applied to series of indole derivatives to provide detailed information on their SAR. nih.gov The predictive power of these models is validated both internally and externally, and high correlation coefficients (e.g., q² > 0.5, r²ncv > 0.95) indicate a strong correlation between the computational predictions and the experimentally observed biological data. nih.gov

Preclinical in Vitro Investigations of Indole, 3 2 Piperidinoethyl

Cell-Based Assays for Target Engagement

Cell-based target engagement assays are crucial in drug discovery to confirm that a candidate molecule interacts with its intended molecular target within a living cell. These assays provide a more accurate reflection of a compound's behavior in a complex biological environment than simple biochemical assays.

A review of published scientific literature did not yield specific cell-based target engagement data for Indole (B1671886), 3-(2-piperidinoethyl)-. While studies on structurally related indole compounds have investigated cellular targets such as NF-κB, cyclin-dependent kinases (CDKs), and various hormone receptors, specific data confirming the intracellular target binding of Indole, 3-(2-piperidinoethyl)- is not available in the reviewed sources. nih.gov

Functional Assays in Isolated Systems and Cell Lines

Functional assays in isolated systems and cell lines are designed to measure the physiological or phenotypic response of cells to a compound, providing insight into its mechanism of action. Such assays can include measurements of cell viability, proliferation, migration, and changes in specific signaling pathways.

Specific functional assay results for Indole, 3-(2-piperidinoethyl)- are not detailed in the available scientific literature. For context, studies on similar molecules, such as 3-(2-bromoethyl)-indole, have utilized MTS and CellTiter-Glo® assays to evaluate effects on the viability of cancer cell lines like SW480 and HCT116. nih.govmercer.edu That particular compound was found to inhibit cell growth and motility. nih.govmercer.edu However, direct functional data for Indole, 3-(2-piperidinoethyl)- remains uncharacterized in the public domain.

Biochemical Assays for Enzyme Inhibition and Modulation

Biochemical assays are performed to determine a compound's direct effect on purified enzymes, quantifying its ability to inhibit or modulate enzymatic activity. nih.govwikipedia.org This is a fundamental step in characterizing potential therapeutic agents, particularly those designed as enzyme inhibitors. d-nb.info Key parameters such as the half-maximal inhibitory concentration (IC50) are determined through these assays. sigmaaldrich.com

There is no specific information available in the reviewed literature detailing the evaluation of Indole, 3-(2-piperidinoethyl)- in biochemical assays for enzyme inhibition or modulation. Research on the broader class of indole derivatives has shown activity against a wide range of enzymes, including cyclooxygenases (COX), various protein kinases (EGFR, BRAFV600E, VEGFR-2), and monoamine oxidases. nih.govnih.gov However, the specific enzymatic targets, if any, of Indole, 3-(2-piperidinoethyl)- have not been reported.

Studies on Antimicrobial Mechanisms (e.g., Efflux Pump Inhibition)

A significant area of research for indole derivatives is their potential to combat antimicrobial resistance. nih.gov One of the primary mechanisms of such resistance in bacteria is the active transport of antibiotics out of the cell by efflux pumps. mdpi.comresearchgate.net Molecules that can block these pumps are known as efflux pump inhibitors (EPIs) and can restore the effectiveness of conventional antibiotics. nih.gov

While specific studies on Indole, 3-(2-piperidinoethyl)- as an efflux pump inhibitor were not identified, extensive research on other synthetic indole derivatives has demonstrated their potential in this area. These studies provide a framework for the potential mechanisms that could be investigated for Indole, 3-(2-piperidinoethyl)-.

The primary methods used to investigate efflux pump inhibition by indole derivatives involve fluorescence-based assays using substrates like ethidium (B1194527) bromide (EtBr). Inhibition of the efflux pump leads to an accumulation of EtBr inside the bacterial cell, resulting in increased fluorescence. nih.govmdpi.com

Table 1: Common Assays for Evaluating Efflux Pump Inhibition by Indole Derivatives

| Assay Type | Principle | Measured Outcome | Reference |

|---|---|---|---|

| Ethidium Bromide (EtBr) Accumulation Assay | Efflux pump inhibitors block the expulsion of the fluorescent dye EtBr from the bacterial cell. | Increased intracellular fluorescence over time compared to a control without the inhibitor. | nih.govmdpi.com |

| EtBr Extrusion Assay | After loading cells with EtBr, the rate at which the dye is pumped out is measured in the presence and absence of an inhibitor. | Reduced rate of fluorescence decrease, indicating that the pump is inhibited. | nih.gov |

| Norfloxacin (B1679917) Accumulation Assay | Norfloxacin is a known substrate of certain efflux pumps (e.g., NorA). The assay measures its intracellular concentration. | Increased accumulation of norfloxacin in the presence of the inhibitor. | nih.gov |

| Synergy/Potentiation Assays (Checkerboard) | The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence and absence of a sub-inhibitory concentration of the potential EPI. | A significant reduction in the antibiotic's MIC, indicating that the inhibitor restores antibiotic susceptibility. | nih.gov |

Studies on various indole derivatives have shown that they can act as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a major facilitator superfamily (MFS) pump linked to fluoroquinolone resistance. nih.gov By inhibiting these pumps, certain indole compounds have been shown to potentiate the activity of antibiotics like ciprofloxacin (B1669076) and norfloxacin. nih.govnih.gov The mechanism often involves competitive binding to the efflux transporter. mdpi.com

Preclinical in Vivo Studies of Indole, 3 2 Piperidinoethyl in Animal Models

Studies on Systemic Pharmacological Effects and Mechanistic Elucidation

Publicly available scientific literature lacks detailed studies on the systemic pharmacological effects of "Indole, 3-(2-piperidinoethyl)-" in animal models. The primary focus of in vivo research has been on its efficacy in specific disease models rather than a broad characterization of its effects on various physiological systems.

The principal mechanism of action identified for this class of piperidinyl-indole derivatives is the inhibition of complement factor B (CFB), a crucial serine protease in the alternative pathway (AP) of the complement system. By inhibiting CFB, the compound effectively blocks the amplification loop of the AP, which is a key driver of inflammation in several diseases. In vivo studies have confirmed the functional consequences of this inhibition, primarily in the context of kidney disease.

A study on a closely related piperidinyl-indole derivative in a mouse model of diabetic nephropathy demonstrated that oral administration of the compound led to a significant reduction in the urine albumin-to-creatine ratio (uACR), a key marker of kidney damage. This effect is attributed to the inhibition of the over-activation of the complement system within the kidneys. researchgate.netciteab.com

Target Validation in Animal Models

The primary molecular target of "Indole, 3-(2-piperidinoethyl)-" and its analogs has been validated in various animal models of human diseases where the alternative complement pathway plays a significant pathological role. These studies confirm that inhibiting complement factor B can ameliorate disease progression.

In preclinical models of C3 glomerulopathy (C3G), a rare kidney disease characterized by the dysregulation of the complement cascade, piperidinyl-indole derivatives have shown promise. Patents filed for these compounds describe their use in reducing glomerular inflammation in such models. The therapeutic effect is achieved by modulating the activity of complement factor C3, a central component of the complement system, thereby mitigating the inflammatory damage to the glomeruli.

Further validation comes from studies in db/db mice, a well-established model for diabetic nephropathy. In these animals, oral administration of a piperidinyl-indole derivative demonstrated a renoprotective effect. The compound was shown to attenuate tubulointerstitial inflammation and fibrosis, as well as the thickening of the glomerular basement membrane. researchgate.netciteab.com These findings validate complement factor B as a viable therapeutic target for diabetic kidney disease and highlight the potential of this class of compounds.

| Animal Model | Compound Class | Key Findings | Validated Target |

| Mouse model of C3 Glomerulopathy | Piperidinyl-indole derivatives | Reduction in glomerular inflammation | Complement Factor B / C3 |

| db/db mice (Diabetic Nephropathy) | Piperidinyl-indole derivative | Reduced uACR, attenuated tubulointerstitial inflammation and fibrosis, reduced glomerular basement membrane thickening | Complement Factor B |

Investigation of Biological Responses Related to Specific Mechanisms (e.g., Anti-inflammatory Effects)

The anti-inflammatory effects of "Indole, 3-(2-piperidinoethyl)-" and related compounds are a direct consequence of their inhibitory action on the alternative complement pathway. In vivo studies have provided clear evidence of these anti-inflammatory properties in the context of kidney disease.

In a mouse model of membranous nephropathy, prophylactic and therapeutic oral administration of a factor B inhibitor prevented complement activation and the subsequent inflammatory damage. nih.gov Similarly, in a KRN-induced arthritis model in mice, oral administration of a factor B inhibitor prevented the development of arthritis, showcasing the systemic anti-inflammatory potential of targeting this pathway. nih.gov

The study in db/db mice with a piperidinyl-indole derivative further substantiates these anti-inflammatory effects. The observed reduction in tubulointerstitial inflammation is a key indicator of the compound's ability to suppress the local inflammatory response within the kidney tissue. researchgate.netciteab.com This is achieved by inhibiting the generation of pro-inflammatory complement fragments that attract and activate immune cells.

| Animal Model | Compound Class | Observed Anti-inflammatory Effects |

| Rat model of Membranous Nephropathy | Factor B inhibitor | Prevention of complement activation and inflammatory damage |

| Mouse model of KRN-induced Arthritis | Factor B inhibitor | Prevention of arthritis development |

| db/db mice (Diabetic Nephropathy) | Piperidinyl-indole derivative | Attenuation of tubulointerstitial inflammation |

Advanced Analytical Methodologies for Research on Indole, 3 2 Piperidinoethyl

Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples

Chromatography is an indispensable technique for separating "Indole, 3-(2-piperidinoethyl)-" from impurities, starting materials, or other compounds in a mixture. mdpi.com High-performance liquid chromatography (HPLC) is a dominant and versatile tool for the qualitative and quantitative analysis of active pharmaceutical ingredients. mdpi.com Gas chromatography (GC), often coupled with a mass spectrometer, is also highly valuable, particularly for volatile compounds or those that can be made volatile through derivatization. mdpi.comjfda-online.com

High-Performance Liquid Chromatography (HPLC): For non-volatile compounds like "Indole, 3-(2-piperidinoethyl)-", reversed-phase HPLC (RP-HPLC) is the method of choice. nih.govnih.gov A typical system would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govcsic.es The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with acetic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govcetjournal.it Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection of the indole (B1671886) moiety can be effectively achieved using a UV detector, typically at a wavelength of around 280 nm, or more sensitively with a fluorescence detector (excitation ~280 nm, emission ~350 nm), capitalizing on the natural fluorescence of many indole compounds. nih.govnih.govcsic.es For quantitative analysis, calibration curves are constructed using certified reference standards, demonstrating a linear relationship between concentration and detector response over a specific range. nih.gov The method's applicability can be confirmed by analyzing spiked research samples to ensure accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identification and quantification. notulaebotanicae.ro Due to the presence of a secondary amine in the indole ring and a tertiary amine in the piperidine (B6355638) ring, "Indole, 3-(2-piperidinoethyl)-" may require a derivatization step to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. jfda-online.com Silylation or acylation are common derivatization strategies for amine-containing compounds. jfda-online.com The analysis would be performed on a capillary column, such as an HP-5MS, which is a low-polarity column suitable for a wide range of compounds. notulaebotanicae.ro The mass spectrometer detector provides high specificity, identifying the compound based on its unique mass spectrum and retention time, and allowing for accurate quantification. researchgate.net

Below is a table summarizing typical chromatographic conditions for the analysis of "Indole, 3-(2-piperidinoethyl)-" based on established methods for related indole alkaloids.

| Parameter | HPLC-UV/Fluorescence | GC-MS (Post-Derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) csic.escetjournal.it | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) notulaebotanicae.ro |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (pH adjusted with acid) nih.gov | Helium (Flow rate ~1 mL/min) notulaebotanicae.ro |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) nih.govcsic.es | Mass Spectrometer (e.g., Electron Ionization at 70 eV) |

| Injector Temperature | N/A (Analysis at room temp) csic.es | 280 °C notulaebotanicae.ro |

| Oven Program | N/A | Temperature ramp (e.g., 100°C to 300°C) |

| Purpose | Purity assessment, Quantitative analysis in solutions universiteitleiden.nl | Confirmatory identity, Quantification, Volatile impurity profiling notulaebotanicae.ro |

Mass Spectrometry-Based Methods for Metabolite Identification and Pathway Elucidation

Understanding how "Indole, 3-(2-piperidinoethyl)-" is metabolized by a biological system is crucial for interpreting its activity and potential effects. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone technology for metabolite identification and profiling. nih.govijpras.com The general workflow involves administering the compound and analyzing biological samples (e.g., plasma, urine, tissue homogenates) to detect new molecular species derived from the parent compound. nih.gov

High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap analyzers, are invaluable as they provide highly accurate mass measurements of both the parent drug and its metabolites. ijpras.com This accuracy allows for the confident determination of elemental formulas for unknown metabolite peaks. ijpras.com